1-Propene, 2-(methylseleno)-

CAS No.: 114659-08-4

Cat. No.: VC19159576

Molecular Formula: C4H8Se

Molecular Weight: 135.08 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 114659-08-4 |

|---|---|

| Molecular Formula | C4H8Se |

| Molecular Weight | 135.08 g/mol |

| IUPAC Name | 2-methylselanylprop-1-ene |

| Standard InChI | InChI=1S/C4H8Se/c1-4(2)5-3/h1H2,2-3H3 |

| Standard InChI Key | XPNWZCWOHZSOHX-UHFFFAOYSA-N |

| Canonical SMILES | CC(=C)[Se]C |

Introduction

Structural and Physicochemical Properties

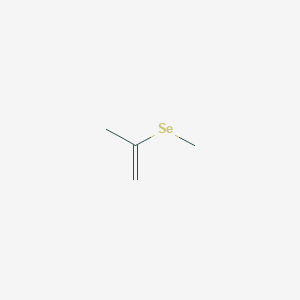

The structure of 1-propene, 2-(methylseleno)- consists of a propene backbone () with a methylseleno () group substituted at the second carbon. This configuration places the selenium atom in conjugation with the double bond, creating a polarized -system that influences both its electronic and steric properties. Key physicochemical parameters inferred from analogous selenides include:

| Property | Value/Description |

|---|---|

| Boiling Point | ~120–130°C (estimated) |

| Density | ~1.3–1.4 g/cm³ (predicted) |

| Solubility | Low in water; soluble in organic solvents |

| IR Spectroscopy | : ~550–600 cm⁻¹ |

The compound’s instability under acidic conditions and sensitivity to oxidation are consistent with trends observed in allylic selenides .

Synthetic Methodologies

Grignard-Based Selenation

A primary route to 1-propene, 2-(methylseleno)- involves the reaction of propene derivatives with methylselenol () or its precursors. For example, treatment of 2-chloropropene with methylselenol in the presence of a base yields the target compound via nucleophilic substitution:

This method parallels the synthesis of methaneselenol, where methyl Grignard reagents react with elemental selenium .

Selenoxide Elimination

Allylic selenides can also be prepared through the elimination of selenoxides. Oxidation of 3-(methylseleno)-1-propanol with hydrogen peroxide generates a selenoxide intermediate, which undergoes thermal elimination to form 1-propene, 2-(methylseleno)-:

This pathway is analogous to the behavior of allylic selenides described in studies on selenoxide rearrangements .

Reactivity and Applications

Cycloaddition Reactions

The electron-deficient double bond in 1-propene, 2-(methylseleno)- participates in [2+2] cycloadditions with electron-rich dienophiles. For instance, reaction with ethyl propiolate yields cyclobutane derivatives, a transformation leveraged in the synthesis of strained ring systems :

Oxidative Functionalization

Oxidation with ozone or periodate cleaves the selenium-carbon bond, producing allylic alcohols or ketones. This reactivity mirrors the oxidative degradation of allylic selenides to allylic alcohols, as documented in studies on seleninate rearrangements :

Cross-Coupling Reactions

Future Directions

Current research gaps include detailed kinetic studies of its cycloaddition reactions and applications in asymmetric catalysis. Advances in selenium-directed C–H activation could further elevate its utility in medicinal chemistry and materials science.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume